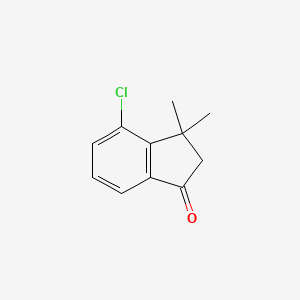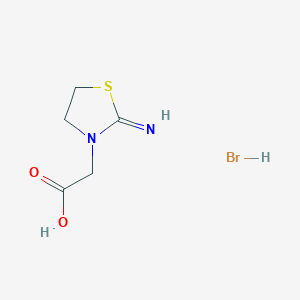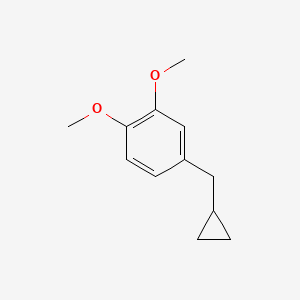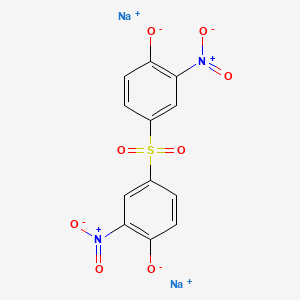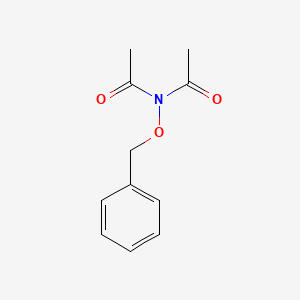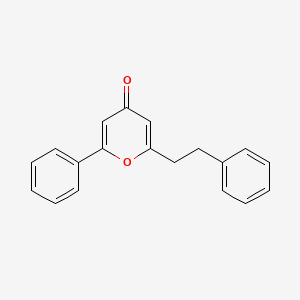
(E)-(3,5-Difluorostyryl)boronic acid
Descripción general
Descripción
(E)-(3,5-Difluorostyryl)boronic acid is an organoboron compound characterized by the presence of a boronic acid group attached to a styryl moiety with two fluorine atoms at the 3 and 5 positions
Mecanismo De Acción
Target of Action
Boronic acids, including this compound, are commonly used in suzuki-miyaura cross-coupling reactions . These reactions involve the coupling of an organoboron compound with an organic halide or triflate using a palladium catalyst .
Mode of Action
In Suzuki-Miyaura cross-coupling reactions, the mode of action involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd-C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathways affected by [2-(3,5-Difluorophenyl)ethenyl]boronic acid are primarily related to its role in Suzuki-Miyaura cross-coupling reactions . These reactions are widely used in organic synthesis for the formation of carbon-carbon bonds, contributing to the synthesis of a wide range of organic compounds .
Result of Action
The result of the action of [2-(3,5-Difluorophenyl)ethenyl]boronic acid is the formation of new carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions . This enables the synthesis of a wide range of organic compounds, contributing to various areas of research and application.
Action Environment
The action of [2-(3,5-Difluorophenyl)ethenyl]boronic acid, like other organoboron reagents, is influenced by various environmental factors. The success of Suzuki-Miyaura cross-coupling reactions originates from a combination of exceptionally mild and functional group tolerant reaction conditions . The stability, preparation ease, and environmentally benign nature of organoboron reagents also contribute to their broad application .
Análisis Bioquímico
Biochemical Properties
[2-(3,5-Difluorophenyl)ethenyl]boronic acid plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling. This reaction is facilitated by the interaction of [2-(3,5-Difluorophenyl)ethenyl]boronic acid with palladium catalysts, leading to the formation of biaryl compounds. The compound interacts with enzymes and proteins involved in these reactions, such as palladium complexes, which act as catalysts to promote the coupling process . Additionally, [2-(3,5-Difluorophenyl)ethenyl]boronic acid can interact with other biomolecules, including nucleophiles and electrophiles, to form various organic products.
Cellular Effects
The effects of [2-(3,5-Difluorophenyl)ethenyl]boronic acid on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of certain kinases and phosphatases, leading to alterations in cell signaling cascades. These changes can impact gene expression by affecting transcription factors and other regulatory proteins. Furthermore, [2-(3,5-Difluorophenyl)ethenyl]boronic acid can influence cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites through various pathways .
Molecular Mechanism
At the molecular level, [2-(3,5-Difluorophenyl)ethenyl]boronic acid exerts its effects through specific binding interactions with biomolecules. The compound can bind to active sites of enzymes, either inhibiting or activating their activity. For example, it can inhibit the activity of certain proteases by binding to their catalytic sites, preventing substrate cleavage. Additionally, [2-(3,5-Difluorophenyl)ethenyl]boronic acid can interact with transcription factors, modulating their ability to bind DNA and regulate gene expression . These molecular interactions are crucial for understanding the compound’s biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [2-(3,5-Difluorophenyl)ethenyl]boronic acid can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that [2-(3,5-Difluorophenyl)ethenyl]boronic acid is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of [2-(3,5-Difluorophenyl)ethenyl]boronic acid vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of [2-(3,5-Difluorophenyl)ethenyl]boronic acid can result in toxic or adverse effects, including cellular damage and disruption of normal physiological processes .
Metabolic Pathways
[2-(3,5-Difluorophenyl)ethenyl]boronic acid is involved in various metabolic pathways. It can interact with enzymes and cofactors that facilitate its conversion into different metabolites. These interactions can affect metabolic flux and alter the levels of specific metabolites within cells. For example, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated products. These metabolic transformations are essential for understanding the compound’s overall impact on cellular metabolism .
Transport and Distribution
The transport and distribution of [2-(3,5-Difluorophenyl)ethenyl]boronic acid within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters or passive diffusion. Once inside the cell, it can interact with binding proteins that facilitate its localization to specific cellular compartments. The distribution of [2-(3,5-Difluorophenyl)ethenyl]boronic acid within tissues can also influence its overall efficacy and toxicity .
Subcellular Localization
The subcellular localization of [2-(3,5-Difluorophenyl)ethenyl]boronic acid is important for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, [2-(3,5-Difluorophenyl)ethenyl]boronic acid may be targeted to the mitochondria, affecting cellular respiration and energy production .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (E)-(3,5-Difluorostyryl)boronic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3,5-difluorobenzaldehyde.
Formation of the Styryl Moiety: The aldehyde undergoes a Wittig reaction with a suitable phosphonium ylide to form the (E)-3,5-difluorostyrene.
Borylation: The final step involves the borylation of the styrene derivative using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base like potassium acetate.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing more efficient catalysts and reagents.
Análisis De Reacciones Químicas
Types of Reactions: (E)-(3,5-Difluorostyryl)boronic acid can undergo various chemical reactions, including:
Suzuki-Miyaura Coupling: This is a palladium-catalyzed cross-coupling reaction with aryl or vinyl halides to form biaryl or styryl derivatives.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The fluorine atoms on the aromatic ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Typically uses palladium catalysts such as Pd(PPh3)4, bases like potassium carbonate, and solvents such as toluene or ethanol.
Oxidation: Hydrogen peroxide or sodium perborate can be used as oxidizing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Biaryl or Styryl Derivatives: From Suzuki-Miyaura coupling.
Phenols: From oxidation reactions.
Substituted Aromatics: From nucleophilic aromatic substitution.
Aplicaciones Científicas De Investigación
(E)-(3,5-Difluorostyryl)boronic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling.
Biology: Potential use in the development of fluorescent probes for biological imaging due to its unique electronic properties.
Medicine: Investigated for its potential in drug discovery and development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of advanced materials, including polymers and electronic devices, due to its ability to form stable bonds with other organic and inorganic compounds.
Comparación Con Compuestos Similares
Phenylboronic Acid: Lacks the styryl and fluorine groups, making it less reactive in certain applications.
(E)-Styrylboronic Acid: Similar structure but without the fluorine atoms, resulting in different electronic properties.
3,5-Difluorophenylboronic Acid: Contains fluorine atoms but lacks the styryl moiety, affecting its reactivity and applications.
Uniqueness: (E)-(3,5-Difluorostyryl)boronic acid is unique due to the combination of the styryl group and the fluorine atoms, which confer distinct electronic properties and reactivity. This makes it particularly valuable in applications requiring specific electronic characteristics and stability.
Propiedades
IUPAC Name |
[(E)-2-(3,5-difluorophenyl)ethenyl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BF2O2/c10-7-3-6(1-2-9(12)13)4-8(11)5-7/h1-5,12-13H/b2-1+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEDVTCOCHDTFRT-OWOJBTEDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C=CC1=CC(=CC(=C1)F)F)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B(/C=C/C1=CC(=CC(=C1)F)F)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BF2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.95 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2Z)-2-[(3,4-dimethoxyphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B3268366.png)
![Dipotassium;[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)(213C)oxan-2-yl] phosphate](/img/structure/B3268376.png)
![D-[1,3-13C2]Glucose](/img/structure/B3268384.png)

![Ethyl 1-cyclopropyl-6,8-difluoro-7-[(3R)-3-methylpiperazin-1-yl]-4-oxoquinoline-3-carboxylate](/img/structure/B3268397.png)
